molecular formula C21H22N2O3 B2586225 N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide CAS No. 888454-38-4

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide

Cat. No.: B2586225
CAS No.: 888454-38-4
M. Wt: 350.418
InChI Key: PJZQJQNEPLZOAK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with an isobutyramido group and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the isobutyramido group and the dimethylphenyl substituent. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies investigating its biological activity and potential therapeutic effects.

    Medicine: Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.

    Industry: It can be utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide
  • N-(3,5-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-12(2)20(24)23-18-16-7-5-6-8-17(16)26-19(18)21(25)22-15-10-9-13(3)14(4)11-15/h5-12H,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZQJQNEPLZOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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